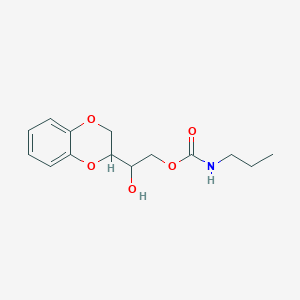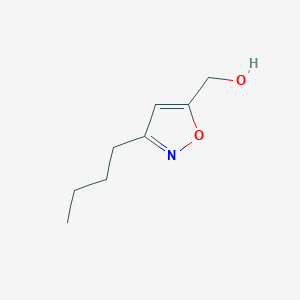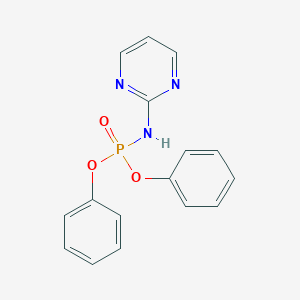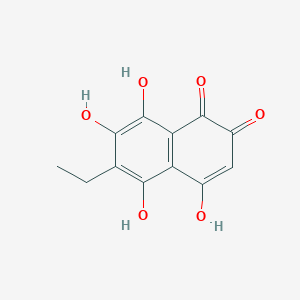
6-(Bromomethyl)-9H-purine
Vue d'ensemble
Description
“6-(Bromomethyl)-9H-purine” is a chemical compound that belongs to the class of purines. Purines are biologically significant and are one of the building blocks of DNA and RNA. They consist of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. At the 6-position, there would be a bromomethyl group attached .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, bromo-organic compounds are known to participate in a variety of organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .
Applications De Recherche Scientifique
Inhibitor for Xanthine Oxidase : Porter (1990) found that 6-(Bromomethyl)-9H-purine potently inhibits bovine milk xanthine oxidase, a key enzyme in purine metabolism, suggesting its potential application in studying enzyme mechanisms and in drug development for diseases related to xanthine oxidase activity (Porter, 1990).
Antimycobacterial Agent : Bakkestuen et al. (2005) synthesized and screened a series of purine derivatives, including this compound, for antimycobacterial activity against Mycobacterium tuberculosis. They found that some derivatives exhibit significant antimicrobial properties, highlighting the potential of this compound as a framework for developing new antimycobacterial drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Benzodiazepine Receptor Binding : Kelley et al. (1990) reported that certain derivatives of this compound have the ability to bind to benzodiazepine receptors in rat brain tissue, indicating potential uses in the development of new benzodiazepine drugs (Kelley et al., 1990).
Chemotherapeutic Applications : Elion (1989) highlighted the role of purine derivatives in the development of chemotherapy drugs, specifically for the treatment of leukemia, gout, herpesvirus infections, and in organ transplant rejection. This indicates the broader application of purine derivatives like this compound in chemotherapy (Elion, 1989).
Anticonvulsant Agents : Kelley et al. (1988) synthesized several 9-alkyl-6-substituted-purines and tested them for anticonvulsant activity, finding that some compounds, including derivatives of this compound, showed potent anticonvulsant activity against seizures in rats. This suggests a potential application in developing new anticonvulsant drugs (Kelley et al., 1988).
Antiviral Activity : Kelley et al. (1990) synthesized derivatives of this compound with anti-influenza activity. This implies the potential of this compound derivatives in developing antiviral drugs (Kelley, Linn, & Tisdale, 1990).
Orientations Futures
Propriétés
IUPAC Name |
6-(bromomethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRSLPCFTVMQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161988 | |
| Record name | 6-(Bromomethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14225-98-0 | |
| Record name | 6-(Bromomethyl)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Bromomethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding of the research paper regarding 6-(bromomethyl)-9H-purine and xanthine oxidase?
A1: The research demonstrates that this compound undergoes a unique reaction with xanthine oxidase. [] Instead of being a typical substrate, this compound acts as a mechanism-based inhibitor. This means it interacts with the enzyme in a way that leads to its own chemical modification (reductive debromination) and simultaneously causes a covalent change to the enzyme's FAD prosthetic group. This interaction ultimately inhibits the enzyme's activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)






